3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid
Description
Properties
Molecular Formula |
C8H10F3NO3 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
3-[cyclopropyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12(5-1-2-5)4-3-6(13)14/h5H,1-4H2,(H,13,14) |
InChI Key |
VEDTYTAFMKGAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant synthetic approach involves two main stages:
Formation of the trifluoroacetamido-cyclopropyl intermediate:
Cyclopropylamine is reacted with 2,2,2-trifluoroacetyl chloride to yield 2,2,2-trifluoroacetamido-cyclopropane. This step typically requires controlled temperature conditions to prevent side reactions and ensure high purity of the amide intermediate.Chain elongation to form the propanoic acid derivative:
The intermediate is then reacted with acrylonitrile or equivalent electrophilic reagents under suitable conditions (e.g., base catalysis or Michael addition) to extend the carbon chain, followed by hydrolysis of nitrile groups to the corresponding carboxylic acid, yielding 3-(n-cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid.
Detailed Reaction Conditions and Steps
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Cyclopropylamine + 2,2,2-trifluoroacetyl chloride, low temperature (0–5 °C), inert atmosphere | Formation of trifluoroacetamido-cyclopropyl intermediate via nucleophilic acyl substitution | High yield, typically >85% |
| 2 | Intermediate + acrylonitrile, base catalyst (e.g., triethylamine), solvent (THF or toluene), room temperature to reflux | Michael addition or nucleophilic addition to acrylonitrile | Moderate to high yield, 70–90% |
| 3 | Hydrolysis of nitrile to carboxylic acid using aqueous NaOH or acid catalysis, room temperature to mild heating | Conversion of nitrile to propanoic acid | High yield, >90% |
| 4 | Purification by crystallization or chromatography | Isolation of pure this compound | Purity >98% by HPLC |
This method benefits from commercially available starting materials and straightforward reaction steps, making it suitable for both laboratory synthesis and scale-up.
Industrial Production Considerations
Industrial synthesis often adapts the above method with modifications to optimize yield, cost, and environmental impact:
- Bulk manufacturing: Uses continuous flow reactors for controlled addition of trifluoroacetyl chloride and acrylonitrile to improve safety and scalability.
- Solvent selection: Preference for high-boiling, non-protic solvents such as toluene or dimethylbenzene to enhance reaction control and facilitate downstream processing.
- Catalyst optimization: Use of mild bases and phase-transfer catalysts to improve reaction rates and selectivity.
- Purification: Crystallization from appropriate solvents to avoid expensive chromatographic steps, ensuring cost efficiency.
Comparative Analysis with Related Compounds
The presence of the cyclopropyl group distinguishes this compound from other trifluoroacetamido amino acid derivatives by imparting enhanced chemical stability and altered reactivity patterns. The trifluoromethyl group increases binding affinity in biological systems, making it valuable in drug design and fluorine-19 NMR studies. Compared to analogs like 3-(2,2,2-trifluoroacetamido)propanoic acid without the cyclopropyl substituent, this compound shows improved metabolic stability and unique biochemical interactions.
Research Findings and Notes
- The trifluoroacetylation step requires precise temperature control to avoid decomposition or side reactions.
- Hydrolysis of nitrile intermediates is efficiently achieved under mild alkaline conditions, minimizing racemization and degradation.
- The cyclopropyl moiety’s ring strain can influence reaction kinetics and product stability, necessitating careful optimization of reaction times and temperatures.
- Analytical methods such as HPLC and NMR confirm the high purity and structural integrity of the final product, with typical purities exceeding 98%.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetamido intermediate synthesis | Cyclopropylamine, 2,2,2-trifluoroacetyl chloride | 0–5 °C, inert atmosphere | High selectivity, avoid moisture |
| Chain elongation | Acrylonitrile, base catalyst (e.g., triethylamine) | Room temp to reflux, aprotic solvent | Michael addition reaction |
| Hydrolysis | Aqueous NaOH or acid | Mild heating, pH control | Converts nitrile to acid |
| Purification | Crystallization or chromatography | Solvent-dependent | Achieves >98% purity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid is an organic compound with the molecular formula and a molecular weight of 225.17 g/mol. This compound is used in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex molecules due to its unique functional groups.
- Biology This compound can be used to study enzyme interactions and protein modifications. The trifluoromethyl group is useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
- Medicine It is explored for potential therapeutic properties and may serve as a lead compound for new drugs targeting specific biological pathways.
- Industry This compound is used in the production of specialty chemicals and advanced materials, such as coatings and polymers, because of its unique chemical properties.
Comparison to Similar Compounds
The presence of the cyclopropyl group in this compound imparts additional stability and reactivity, differentiating it from other compounds with similar functional groups. The trifluoromethyl group enhances its binding affinity and makes it useful in fluorine-19 NMR studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Substituent Variation: Cyclopropyl vs. Aromatic Groups
- 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic Acid (CAS: 21735-63-7): This analog replaces the cyclopropyl group with a phenyl ring, increasing molecular weight to 261.2 g/mol (C₁₁H₁₀F₃NO₃) . However, it may reduce solubility compared to the cyclopropyl variant due to increased hydrophobicity. Notably, this compound is marketed for research use in solution form (25 µL, 10 mM), indicating moderate solubility in polar solvents .
Fluorination Patterns and Chain Length
- Perfluorinated Thioether Derivatives (e.g., CAS 149339-57-1): These compounds feature long perfluorinated alkyl chains (e.g., tridecafluorooctyl thioether) attached to propanoic acid . Their high fluorine content confers extreme hydrophobicity and chemical inertness, making them suitable for industrial applications like surfactants or coatings. In contrast, the target compound’s shorter fluorinated group (trifluoroacetamido) balances lipophilicity and reactivity, favoring pharmaceutical applications .
- 11-[3-(2,2,2-Trifluoroacetamido)propanamido]undecanoic Acid: This analog has an elongated carbon chain (11 carbons), increasing molecular weight and hydrophobicity . Such modifications are critical in drug design for improving membrane permeability but may reduce aqueous solubility.
Amino Acid Derivatives with Protective Groups
- (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid (Catalog No. 171): This compound incorporates a Boc-protected amino group and a fluorinated indole moiety, targeting peptide synthesis or enzyme inhibition studies . Unlike the target compound, its indole ring enables interactions with aromatic residues in proteins, while the Boc group enhances stability during synthetic steps.
- Such structural complexity contrasts with the simpler cyclopropyl-trifluoroacetamido motif in the target compound.
Key Research Findings and Implications
- Electron-Withdrawing Effects: The trifluoroacetamido group in the target compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., acylations) compared to non-fluorinated analogs .
- Comparative Solubility : While the phenyl-substituted analog (CAS 21735-63-7) is formulated at 10 mM, the target compound’s solubility profile remains uncharacterized, suggesting a need for further study .
Biological Activity
3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid is an organic compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol. This compound has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and binding affinity to biological targets. The cyclopropyl moiety contributes to the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3NO3 |
| Molecular Weight | 225.17 g/mol |
| IUPAC Name | 3-[cyclopropyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
| InChI | InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12(5-1-2-5)4-3-6(13)14/h5H,1-4H2,(H,13,14) |
| SMILES | C1CC1N(CCC(=O)O)C(=O)C(F)(F)F |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating various biological pathways. The cyclopropyl group aids in stabilizing the compound during biochemical reactions.
Enzyme Interactions
Research indicates that this compound can be utilized to study enzyme interactions and protein modifications. Its unique functional groups make it suitable for applications in fluorine-19 nuclear magnetic resonance (NMR) studies, which can provide insights into enzyme dynamics and mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for potential therapeutic properties. It serves as a lead compound for developing new drugs targeting specific biological pathways. Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced potency against various biological targets compared to their non-fluorinated counterparts .
Case Studies
- Neuroprotective Effects : In one study, compounds similar to this compound were shown to be effective against reperfusion arrhythmias, indicating potential neuroprotective effects .
- Antiproliferative Activity : Another investigation assessed the antiproliferative activity of related compounds across multiple cancer cell lines (L1210, CEM, HeLa). The results demonstrated that modifications in structure could significantly influence activity levels .
Comparative Analysis
Comparing this compound with similar compounds reveals its unique advantages:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains trifluoromethyl and cyclopropyl groups | Enhanced enzyme binding and stability |
| 3-(2,2,2-Trifluoroacetamido)propanoic acid | Lacks cyclopropyl group | Lower binding affinity |
| 3-(2-Ethoxyphenoxy)propanoic acid | Different functional groups | Varies in enzyme interaction |
Q & A
Q. What are the optimal synthetic routes for 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid, considering stereochemical control and yield optimization?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) to introduce the cyclopropyl group.
Trifluoroacetamido Incorporation : React the cyclopropylamine intermediate with trifluoroacetic anhydride under controlled pH (pH 7–8) to avoid over-acylation.
Propanoic Acid Backbone Assembly : Employ peptide coupling reagents (e.g., EDC/HOBt) to conjugate the cyclopropyl-trifluoroacetamido moiety to a propanoic acid scaffold.
Critical Considerations :
- Stereochemical Control : Chiral HPLC or enzymatic resolution may be required to isolate enantiomers .
- Yield Optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structural integrity of this compound?
- Methodological Answer :
- <sup>19</sup>F NMR : Identifies trifluoroacetamido groups via distinct signals at δ -75 to -78 ppm. Splitting patterns confirm proximity to the cyclopropyl group .
- IR Spectroscopy : Stretch bands at 1670–1720 cm⁻¹ (C=O of amide) and 1150–1250 cm⁻¹ (C-F bonds) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]<sup>+</sup> or [M-H]<sup>-</sup>) confirms molecular formula (C9H11F3N1O3). Use ESI or MALDI-TOF for ionization .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., QSPR, molecular docking) are suitable for predicting the physicochemical properties and biological interactions of this compound?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like logP, polar surface area, and H-bond donors to predict solubility and permeability .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymatic targets (e.g., proteases). The cyclopropyl group may induce steric hindrance, reducing affinity for flat binding pockets .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron density shifts in the trifluoroacetamido group to assess reactivity in nucleophilic environments .
Q. How do variations in cyclopropyl and trifluoroacetamido substituents influence the compound's reactivity and biological activity?
- Methodological Answer :
- Cyclopropyl Modifications : Replacing cyclopropyl with bulkier groups (e.g., bicyclohexyl) reduces metabolic stability but increases steric hindrance, as shown in protease inhibition assays .
- Trifluoroacetamido Replacement : Substituting CF3 with CHF2 lowers electronegativity, altering hydrogen-bonding capacity in enzyme active sites (ΔΔG = -2.3 kcal/mol in MD simulations) .
- Activity Cliffs : Use Matched Molecular Pair Analysis (MMPA) to identify substituents causing abrupt changes in IC50 values (e.g., cyclopropyl vs. vinyl analogs) .
Q. What strategies can resolve contradictions in biological activity data observed across different assay conditions?
- Methodological Answer :
- Assay Standardization : Normalize data using Z-factor analysis to account for variability in cell viability or enzyme activity assays .
- Meta-Analysis : Apply Bayesian statistics to integrate contradictory results (e.g., conflicting IC50 values in HEPG2 vs. HEK293 cells). Adjust for confounding factors like serum protein binding .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .
Q. What enzymatic targets or pathways are most likely modulated by this compound based on structural analogs?
- Methodological Answer :
- Protease Inhibition : Structural analogs (e.g., 3-Amino-2-(cyclopropylmethyl)propanoic acid derivatives) inhibit serine proteases (Ki = 0.8–3.2 µM) by mimicking transition-state intermediates .
- Epoxide Hydrolase Modulation : The trifluoroacetamido group may act as a hydrogen-bond acceptor, interfering with catalytic triads in soluble epoxide hydrolases (sEH) .
- Kinase Selectivity Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects. Cyclopropyl-containing compounds often exhibit selectivity for tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
